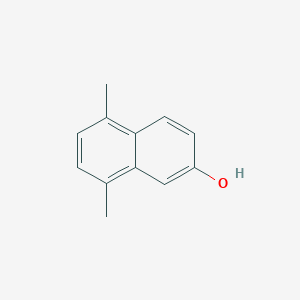
Coumarsabin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Coumarsabin is an aromatic organic compound belonging to the benzopyrone chemical class. It is characterized by a benzene ring fused with a lactone ring, forming a six-membered heterocycle. This compound is known for its sweet odor and is found in various plants where it serves as a chemical defense mechanism against predators.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Coumarsabin can be synthesized through several methods, including the Perkin reaction, Knoevenagel condensation, and Pechmann condensation. The Perkin reaction involves the condensation of salicylaldehyde with acetic anhydride in the presence of a base. The Knoevenagel condensation uses salicylaldehyde and malonic acid in the presence of a base, while the Pechmann condensation involves phenols and β-keto esters under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves the Perkin reaction due to its efficiency and scalability. The reaction is carried out in large reactors where salicylaldehyde and acetic anhydride are mixed with a base catalyst. The reaction mixture is then heated to promote the formation of this compound, which is subsequently purified through crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
Coumarsabin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form coumarin-3-carboxylic acid.
Reduction: Reduction of this compound can yield dihydrocoumarin.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted coumarins
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions
Major Products
Oxidation: Coumarin-3-carboxylic acid.
Reduction: Dihydrocoumarin.
Substitution: Various substituted coumarins depending on the electrophile used
Aplicaciones Científicas De Investigación
Coumarsabin has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing various heterocyclic compounds.
Biology: Studied for its role in plant defense mechanisms and its interactions with biological molecules.
Medicine: Investigated for its potential as an anticoagulant, anti-inflammatory, and anticancer agent.
Industry: Used in the production of perfumes, flavorings, and as a fluorescent dye .
Mecanismo De Acción
Coumarsabin exerts its effects through various molecular targets and pathways:
Anticoagulant Activity: Inhibits the synthesis of vitamin K, which is essential for blood clotting.
Anti-inflammatory Activity: Modulates the activity of enzymes involved in the inflammatory response.
Anticancer Activity: Induces apoptosis in cancer cells by interacting with specific cellular pathways and enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Coumarin: A closely related compound with similar chemical structure and properties.
Warfarin: A synthetic derivative of Coumarin used as an anticoagulant.
Dicoumarol: Another anticoagulant derived from Coumarin .
Uniqueness
Coumarsabin is unique due to its specific molecular structure, which allows it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry and medicinal research .
Propiedades
Fórmula molecular |
C13H14O4 |
|---|---|
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
4,7-dimethoxy-3,5-dimethylchromen-2-one |
InChI |
InChI=1S/C13H14O4/c1-7-5-9(15-3)6-10-11(7)12(16-4)8(2)13(14)17-10/h5-6H,1-4H3 |
Clave InChI |
ZMEDOYHRMAKLBS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C1C(=C(C(=O)O2)C)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


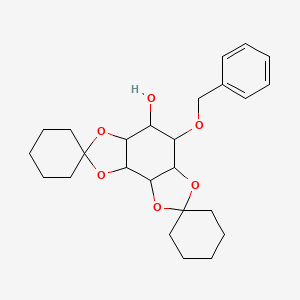
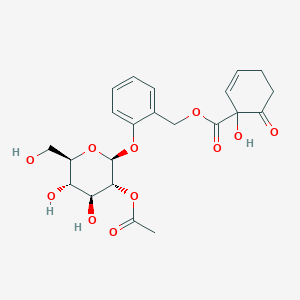
![trimethyl-[(4S)-4-methylcyclohexen-1-yl]oxysilane](/img/structure/B14081942.png)
![ethyl 2-[1-(furan-2-yl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-benzothiazole-6-carboxylate](/img/structure/B14081945.png)
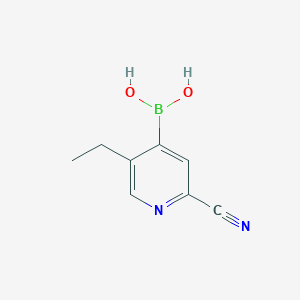
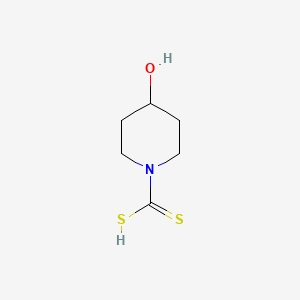
![(S)-4-((7H-Dibenzo[c,g]carbazol-7-yl)methyl)-2-methyl-4,5-dihydrooxazole](/img/structure/B14081969.png)
![2,8-Dimethylimidazo[1,2-a]pyrazin-6-amine](/img/structure/B14081971.png)
![(R)-5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol](/img/structure/B14081972.png)
![3-(5-fluoro-2-hydroxyphenyl)-4-(2-fluorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14081979.png)
![Benzene, 4-[(2,2-dichloroethyl)sulfonyl]-1-methoxy-2-nitro-](/img/structure/B14081987.png)
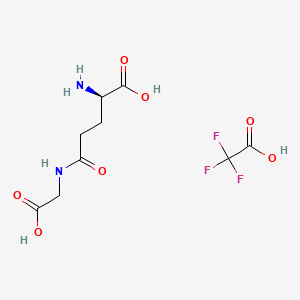
![(3S,5S,7R,9S,10R,13R,14S,16S,19S,27S)-13-ethenyl-19-hydroxy-5,7,9,11-tetramethyl-2-oxa-18-azahexacyclo[19.2.2.13,10.116,19.04,9.014,27]heptacosa-1(24),11,21(25),22-tetraene-15,17-dione](/img/structure/B14081998.png)
